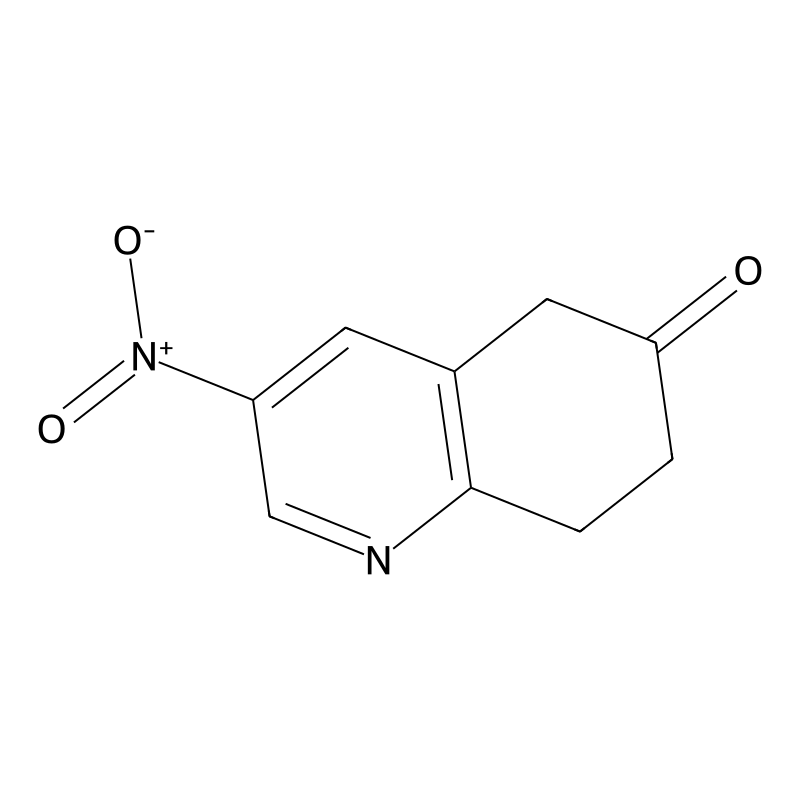

3-Nitro-7,8-dihydro-5H-quinolin-6-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Nitro-7,8-dihydro-5H-quinolin-6-one is a nitrogen-containing heterocyclic compound characterized by its quinoline structure, which includes a nitro group at the 3-position and a saturated dihydro framework. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and reactivity. The molecular formula of 3-nitro-7,8-dihydro-5H-quinolin-6-one is C_9H_8N_2O_2, and it has a molecular weight of approximately 176.17 g/mol .

- No information available.

- Due to the absence of data, emphasize the importance of treating any unknown compound with caution.

- You could mention potential hazards associated with similar compounds, such as nitro groups, which can be explosive or irritants.

Additional Tips

- Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, which may involve catalytic hydrogenation or chemical reducing agents such as iron powder in acetic acid .

- Cyclization Reactions: This compound can undergo cyclization to form more complex structures, often in the presence of suitable catalysts or under specific reaction conditions .

- Nucleophilic Substitution: The electron-withdrawing nitro group can facilitate nucleophilic substitution reactions at adjacent carbon atoms, leading to the formation of various derivatives .

Research indicates that 3-nitro-7,8-dihydro-5H-quinolin-6-one exhibits a range of biological activities. It has been studied for its potential as an antibacterial and antifungal agent, as well as its ability to inhibit certain enzymes involved in disease processes. For instance, compounds with similar structures have shown promise as inhibitors of cancer cell proliferation and have been evaluated for their effects on various cell lines .

Several synthesis methods have been developed for 3-nitro-7,8-dihydro-5H-quinolin-6-one:

- One-Pot Multi-component Reactions: This method combines various reactants in a single reaction vessel to produce the desired compound efficiently. It often involves the use of catalysts such as TiO2 nanoparticles under eco-friendly conditions .

- In-situ Reduction and Cyclization: This approach allows for the simultaneous reduction of nitro groups and cyclization to form the quinoline structure using reducing agents like tin(II) chloride or other metal catalysts .

- Traditional Organic Synthesis: Conventional methods involve multiple steps including nitration, reduction, and cyclization to yield the target compound from simpler precursors .

3-Nitro-7,8-dihydro-5H-quinolin-6-one finds applications across various fields:

- Medicinal Chemistry: Its derivatives are explored for therapeutic properties against bacterial infections and cancer.

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Material Science: The compound's unique properties make it suitable for developing new materials with specific functionalities.

Interaction studies involving 3-nitro-7,8-dihydro-5H-quinolin-6-one focus on its binding affinity with biological targets. These studies typically employ techniques such as molecular docking and enzyme inhibition assays to evaluate how this compound interacts with proteins or enzymes relevant to disease pathways. Preliminary data suggest that it may effectively inhibit certain targets involved in cancer progression and microbial resistance mechanisms .

Several compounds share structural similarities with 3-nitro-7,8-dihydro-5H-quinolin-6-one. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 6-Hydroxyquinoline | Hydroxy group at position 6 | Antimicrobial properties | Lacks the nitro group |

| 4-Nitroquinoline | Nitro group at position 4 | Antitumor activity | Quinoline core without dihydro saturation |

| 7-Aminoquinoline | Amino group at position 7 | Antiviral activity | More reactive due to amino functionality |

| 2-Methylquinoline | Methyl group at position 2 | Antimicrobial properties | Increased lipophilicity affecting solubility |

The presence of the nitro group in 3-nitro-7,8-dihydro-5H-quinolin-6-one enhances its electrophilic character compared to other similar compounds, which may affect its reactivity and biological interactions uniquely.